N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride, also known by its CAS number 182439-41-4, is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a piperidine ring and a trifluoromethyl group, which contribute to its unique chemical properties. It is often studied for its potential applications in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and databases, including LGC Standards and PubChem. It is classified as an ingredient substance with a molecular formula of and a molecular weight of approximately 348.36 g/mol. The InChI key for this compound is AQANXBKFOZBCIY-UHFFFAOYSA-N, indicating its structure in a standardized format for chemical identification .
The synthesis of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
The molecular structure of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide can be represented using various structural formulas:
N1CCC(CC1)NC(c2ccccc2-c3ccc(cc3)C(F)(F)F)=O
InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25)
.The compound is achiral with no defined stereocenters, making it easier to synthesize and analyze.
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
This compound has notable physical properties:
Chemical properties include:
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide has potential applications in:
This compound exemplifies the integration of fluorinated groups in drug design, enhancing pharmacokinetic properties while maintaining biological activity.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5